molecular formula C8H12N2O B13003514 4-Isopropoxypyridin-3-amine

4-Isopropoxypyridin-3-amine

Cat. No.: B13003514
M. Wt: 152.19 g/mol
InChI Key: OMNWMGVJNXCUIQ-UHFFFAOYSA-N
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Description

4-Isopropoxypyridin-3-amine: is a heterocyclic organic compound with the molecular formula C8H12N2O It features a pyridine ring substituted with an isopropoxy group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with isopropanol, followed by amination. For example, starting with 4-chloropyridine, the reaction with isopropanol in the presence of a base such as potassium carbonate can yield 4-isopropoxypyridine. Subsequent amination using ammonia or an amine source under suitable conditions can produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to accommodate larger production volumes while ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, it could interact with kinases or other proteins involved in signal transduction pathways.

Comparison with Similar Compounds

    4-Aminopyridine: A compound with similar structure but without the isopropoxy group.

    4-Isopropoxyaniline: Similar in having an isopropoxy group but differs in the aromatic ring structure.

    3-Aminopyridine: Similar in having an amino group on the pyridine ring but lacks the isopropoxy group.

Uniqueness: 4-Isopropoxypyridin-3-amine is unique due to the presence of both the isopropoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3

InChI Key

OMNWMGVJNXCUIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)N

Origin of Product

United States

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